molecular formula C13H9ClN2 B057751 2-(4-Chlorophenyl)benzimidazole CAS No. 1019-85-8

2-(4-Chlorophenyl)benzimidazole

Cat. No.: B057751
CAS No.: 1019-85-8
M. Wt: 228.67 g/mol
InChI Key: PTXUJRTVWRYYTE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological and pharmacological properties, making them significant in medicinal chemistry

Mechanism of Action

Target of Action

2-(4-Chlorophenyl)benzimidazole is a benzimidazole derivative that has been found to exhibit antimicrobial activity

Mode of Action

It is known that benzimidazole derivatives can interact with biopolymers in the living system due to their structural similarity to naturally occurring nucleotides . This interaction could lead to the inhibition of essential microbial processes, resulting in the antimicrobial activity observed.

Biochemical Pathways

It has been suggested that benzimidazole derivatives can affect a variety of cellular processes, including protein synthesis and enzyme activity . The disruption of these processes can lead to cell death, explaining the compound’s antimicrobial effects.

Pharmacokinetics

Benzimidazole derivatives are known to interact easily with the biopolymers of the living system, suggesting that they may have good bioavailability .

Result of Action

The result of the action of this compound is the inhibition of microbial growth, due to its antimicrobial activity . This is likely achieved through the disruption of essential cellular processes in the microbes, as discussed above.

Action Environment

The efficacy and stability of this compound, like many other compounds, can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s activity . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)benzimidazole typically involves the condensation of o-phenylenediamine with 4-chlorobenzaldehyde. This reaction can be catalyzed by various oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under microwave irradiation . The reaction conditions are optimized to achieve high yields and purity, with microwave-assisted synthesis offering shorter reaction times and higher efficiency compared to traditional heating methods.

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors. The use of heterogeneous catalysts, such as α-zirconium hydrogen phosphate-based nanocatalysts, can enhance the reaction efficiency and product yield . These catalysts are easily separable and reusable, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities.

Scientific Research Applications

2-(4-Chlorophenyl)benzimidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(4-Chlorophenyl)benzimidazole is unique due to the presence of the 4-chlorophenyl group, which enhances its chemical reactivity and broadens its range of applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-(4-chlorophenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXUJRTVWRYYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353951
Record name 2-(4-Chlorophenyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019-85-8
Record name 2-(4-Chlorophenyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and spectroscopic data for 2-(4-Chlorophenyl)benzimidazole?

A1: this compound is an organic compound with a benzimidazole ring structure substituted with a 4-chlorophenyl group at the 2-position. While its exact molecular formula and weight are not provided in the abstracts, it can be deduced.

    Q2: How does the crystal structure of this compound contribute to its properties?

    A2: A study investigated a supermolecular compound formed by this compound with antimony pentachloride. [] The crystal structure analysis revealed that:

      Q3: What are the potential applications of this compound based on its reported properties?

      A3: While research on this compound is ongoing, the available information suggests potential applications in areas such as:

      • Fluorescence-based sensors and probes: The compound's fluorescence behavior, potentially influenced by its crystal structure and interactions, could be explored for developing sensors or probes in various fields. []
      • Materials science: The ability of this compound to form supermolecular structures through diverse interactions might be valuable in designing functional materials. []

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